3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester
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Overview
Description
3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester is a boronic acid derivative with a trifluoromethyl group and a pinacol ester moiety. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 3-methyl-2-trifluoromethylpyridine with a boronic acid derivative under mild conditions.
Pinacol Ester Formation: The boronic acid is then esterified with pinacol in the presence of a suitable catalyst, typically a palladium or nickel complex.
Industrial Production Methods: Industrial production involves large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to ensure consistency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding pyridine N-oxide and reduction to form the corresponding boronic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridine N-oxides.
Reduction: Boronic acids.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions. Medicine: It is used in the development of new drugs, especially in the design of kinase inhibitors and other therapeutic agents. Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety forms a complex with palladium, facilitating the transfer of the organic group to the coupling partner. This mechanism is crucial in forming carbon-carbon bonds, which are fundamental in organic synthesis.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The palladium catalyst forms a complex with the boronic acid, which then undergoes transmetalation with the organohalide to form the biaryl product.
Comparison with Similar Compounds
3-Methyl-2-trifluoromethylpyridine-5-boronic acid: Lacks the pinacol ester group.
2-Trifluoromethylpyridine-5-boronic acid pinacol ester: Lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester is unique due to the presence of both the trifluoromethyl group and the pinacol ester, which enhance its reactivity and stability in cross-coupling reactions compared to similar compounds.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQKERJLKEFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-95-1 |
Source
|
Record name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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